molecular formula C14H14FNO B3171179 3-Fluoro-4-(phenethyloxy)aniline CAS No. 946663-85-0

3-Fluoro-4-(phenethyloxy)aniline

Cat. No.: B3171179
CAS No.: 946663-85-0
M. Wt: 231.26 g/mol
InChI Key: YITSWEYUZGJDOK-UHFFFAOYSA-N
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Description

3-Fluoro-4-(phenethyloxy)aniline is an organic compound with the molecular formula C14H14FNO and a molecular weight of 231.27 g/mol . It is primarily used in research settings, particularly in the field of proteomics . The compound is characterized by the presence of a fluorine atom, a phenethyloxy group, and an aniline moiety, which contribute to its unique chemical properties.

Chemical Reactions Analysis

Types of Reactions

3-Fluoro-4-(phenethyloxy)aniline undergoes several types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form various products, depending on the oxidizing agent used.

    Reduction: Reduction reactions can convert the compound into different amine derivatives.

    Substitution: The fluorine atom and phenethyloxy group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are typically used.

    Substitution: Halogenation and nitration reactions can be carried out using reagents like bromine (Br2) and nitric acid (HNO3).

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction can produce various amine derivatives.

Scientific Research Applications

3-Fluoro-4-(phenethyloxy)aniline is used extensively in scientific research, particularly in the following areas:

Mechanism of Action

The mechanism of action of 3-Fluoro-4-(phenethyloxy)aniline involves its interaction with specific molecular targets and pathways. The presence of the fluorine atom and phenethyloxy group can influence the compound’s reactivity and binding affinity to various biological molecules. These interactions can modulate biochemical pathways, leading to specific physiological effects.

Comparison with Similar Compounds

Similar Compounds

    4-Fluoroaniline: Similar in structure but lacks the phenethyloxy group.

    4-(Phenethyloxy)aniline: Similar but lacks the fluorine atom.

    3-Fluoroaniline: Similar but lacks the phenethyloxy group.

Uniqueness

3-Fluoro-4-(phenethyloxy)aniline is unique due to the combined presence of the fluorine atom and the phenethyloxy group. This combination imparts distinct chemical properties, such as increased reactivity and potential for specific biological interactions, making it valuable for research and industrial applications.

Properties

IUPAC Name

3-fluoro-4-(2-phenylethoxy)aniline
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H14FNO/c15-13-10-12(16)6-7-14(13)17-9-8-11-4-2-1-3-5-11/h1-7,10H,8-9,16H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YITSWEYUZGJDOK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CCOC2=C(C=C(C=C2)N)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H14FNO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID301282377
Record name 3-Fluoro-4-(2-phenylethoxy)benzenamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301282377
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

231.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

946663-85-0
Record name 3-Fluoro-4-(2-phenylethoxy)benzenamine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=946663-85-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3-Fluoro-4-(2-phenylethoxy)benzenamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301282377
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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